molecular formula C7H8FN3O2 B13859793 3-fluoro-N,N-dimethyl-5-nitropyridin-2-amine

3-fluoro-N,N-dimethyl-5-nitropyridin-2-amine

Cat. No.: B13859793
M. Wt: 185.16 g/mol
InChI Key: WOXBNYZMCQGRPJ-UHFFFAOYSA-N
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Description

3-Fluoro-N,N-dimethyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C7H8FN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine, nitro, and dimethylamine groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N,N-dimethyl-5-nitropyridin-2-amine can be achieved through several methodsThe nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position on the pyridine ring .

. This method provides high yields and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and amination processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N,N-dimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like iron powder and hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Iron powder and hydrochloric acid.

Major Products Formed

    Oxidation: Formation of 3-fluoro-N,N-dimethyl-5-aminopyridin-2-amine.

    Substitution: Formation of various substituted pyridine derivatives.

    Reduction: Formation of 3-fluoro-N,N-dimethyl-5-aminopyridin-2-amine.

Scientific Research Applications

3-Fluoro-N,N-dimethyl-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N,N-dimethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. The dimethylamine group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-nitropyridin-2-amine: Similar structure but lacks the fluorine atom.

    N,5-Dimethyl-3-nitropyridin-2-amine: Similar structure but with different substitution patterns.

Uniqueness

3-Fluoro-N,N-dimethyl-5-nitropyridin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H8FN3O2

Molecular Weight

185.16 g/mol

IUPAC Name

3-fluoro-N,N-dimethyl-5-nitropyridin-2-amine

InChI

InChI=1S/C7H8FN3O2/c1-10(2)7-6(8)3-5(4-9-7)11(12)13/h3-4H,1-2H3

InChI Key

WOXBNYZMCQGRPJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=N1)[N+](=O)[O-])F

Origin of Product

United States

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